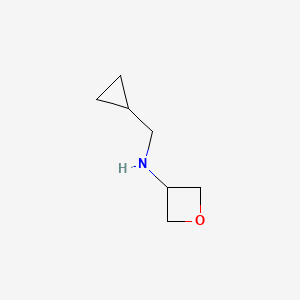

N-(cyclopropylmethyl)oxetan-3-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(cyclopropylmethyl)oxetan-3-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H13NO/c1-2-6(1)3-8-7-4-9-5-7/h6-8H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MATAUEWTEPTZDV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1CNC2COC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H13NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

127.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for N Cyclopropylmethyl Oxetan 3 Amine and Its Core Scaffolds

Strategic Approaches to Oxetane (B1205548) Ring Construction

The construction of the oxetane ring can be broadly categorized into several key strategies, including intramolecular cyclizations that form either a C-O or a C-C bond, acs.orgmagtech.com.cn cycloaddition reactions, and the ring expansion of smaller heterocycles like epoxides. magtech.com.cn The choice of strategy is often dictated by the desired substitution pattern on the oxetane ring and the availability of starting materials. For the synthesis of 3-substituted oxetanes, such as the precursor for N-(cyclopropylmethyl)oxetan-3-amine, methods involving intramolecular cyclization and the use of oxetan-3-one as a versatile intermediate are particularly prominent.

Intramolecular Cyclization Protocols for Oxetane Formation

Intramolecular cyclization is a fundamental and widely employed method for constructing the oxetane ring. acs.org This approach typically involves a 1,3-disubstituted propane derivative where one terminus contains a nucleophile (commonly an alcohol) and the other bears a leaving group. The formation of the C–O bond via nucleophilic substitution is the most common disconnection strategy. acs.org However, the kinetics for the formation of four-membered rings are often slower compared to three, five, or six-membered analogues, making this a challenging transformation. acs.org

Anion-mediated cyclization, most notably the intramolecular Williamson ether synthesis, is a classic and enduring strategy for oxetane formation. nih.govbeilstein-journals.org This reaction involves the deprotonation of a 3-haloalcohol or a related substrate with a suitable base to generate an alkoxide, which then displaces an intramolecular leaving group in an SN2 reaction to close the four-membered ring. beilstein-journals.org

The success of this method is highly substrate-dependent, as it often competes with undesirable side reactions like Grob fragmentation, which is entropically favored. acs.orgbeilstein-journals.org To achieve acceptable yields, the use of strong bases and good leaving groups is typically required. acs.org Common bases include sodium hydride (NaH) and potassium tert-butoxide (KOtBu). acs.org Despite these challenges, the Williamson etherification remains one of the most common methods for oxetane synthesis due to its practicality. beilstein-journals.org For example, a sodium hydride-mediated cyclization was successfully used to synthesize the oxetane scaffold of oxetanocin in good yield. acs.org

| Precursor Type | Typical Base | Leaving Group | Key Features | Potential Side Reaction |

|---|---|---|---|---|

| 1,3-Haloalcohols | NaH, KOH, KOtBu | Cl, Br, I | Classic, widely used method. acs.org | Grob Fragmentation acs.orgbeilstein-journals.org |

| 1,3-Diol derivatives | NaH | Mesylate, Tosylate | Used in the synthesis of complex oxetanes like oxetanocin. acs.org | Elimination |

| Polymer-bound diols | KOtBu | Sulfonate (from linker) | Applicable to solid-phase synthesis. acs.org | Incomplete reaction |

Metal-catalyzed reactions have emerged as powerful alternatives for constructing oxetane rings, often proceeding under milder conditions and with higher selectivity. Various transition metals, including copper and gold, have been employed to facilitate C-O bond formation.

Copper-catalyzed intramolecular cross-coupling reactions, such as the Chan-Lam type, have been reported for oxetane synthesis. beilstein-journals.org One example involves the cyclization of hydroxyvinylstannanes, where precoordination of the Cu(I) catalyst to the alkoxide is thought to facilitate the reaction. beilstein-journals.org More recently, a cycloisomerization strategy using a metal hydride atom transfer/radical polar crossover (MHAT/RPC) method has been developed for constructing oxetane rings from homoallylic alcohols. nih.gov

Gold catalysis, in particular, has provided a practical, one-step synthesis of oxetan-3-ones from readily available propargylic alcohols. organic-chemistry.orgnih.govacs.org This method proceeds via an intermolecular alkyne oxidation that forms a reactive α-oxo gold carbene intermediate, which then undergoes cyclization. organic-chemistry.orgnih.gov This approach is notable for its efficiency, use of non-hazardous starting materials (avoiding diazo ketones), and tolerance of air and moisture. nih.govorganic-chemistry.org

Oxetan-3-one as a Versatile Synthon for Oxetane Scaffold Assembly

Oxetan-3-one is a highly valuable and versatile building block in medicinal and synthetic chemistry. organic-chemistry.orgnih.gov Its ketone functionality allows for a wide array of chemical transformations, providing access to a diverse range of 3-substituted and 3,3-disubstituted oxetanes. chemrxiv.org The final step in synthesizing this compound, for instance, typically involves the reductive amination of oxetan-3-one with cyclopropylmethanamine. The stability of the oxetane ring in oxetan-3-one and its derivatives has been shown to be greater than often assumed, tolerating a wide variety of reaction conditions, including oxidations, reductions, and C-C bond-forming reactions. chemrxiv.org

A significant advancement is the gold-catalyzed one-step synthesis from propargyl alcohol. nih.govacs.org This method offers a safe and efficient route that proceeds in good yield without the need to exclude moisture or air. organic-chemistry.org The reaction utilizes a gold catalyst, such as (2-biphenyl)Cy₂PAuNTf₂, to convert the propargylic alcohol into an α-oxo gold carbene intermediate, which readily cyclizes to form the strained oxetane ring. organic-chemistry.org

Another established, albeit multi-step, route involves an intramolecular cyclization developed by Carreira and co-workers. acs.org This four-step sequence starts from dihydroxyacetone dimer, which is converted to a dimethylketal, followed by further transformations to create the necessary precursor for the oxetane-forming cyclization. acs.org

Oxetan-3-one serves as a key precursor for a multitude of functionalized oxetanes through various ketone derivatization reactions. chemrxiv.org These transformations allow for the introduction of diverse functional groups at the C3 position, which is crucial for drug discovery applications.

Reductive Amination: This is a cornerstone reaction for synthesizing 3-aminooxetanes. The direct reaction of oxetan-3-one with a primary amine, such as cyclopropylmethanamine, in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) yields the corresponding N-substituted oxetan-3-amine. This reaction is one of the most powerful and widely used transformations for forming C-N bonds. princeton.edu

Other Key Functionalizations:

Strecker Synthesis: Reaction of oxetan-3-one with a cyanide source (e.g., TMSCN) and an amine provides access to 3-amino-3-cyano oxetanes, which are precursors to oxetane amino acids. chemrxiv.org

Horner-Wadsworth-Emmons (HWE) Reaction: This reaction transforms oxetan-3-one into α,β-unsaturated ester derivatives, which can be further functionalized via Michael addition or dihydroxylation. chemrxiv.org

Grignard and Organolithium Additions: The addition of organometallic reagents to the ketone provides 3-alkyl- or 3-aryl-3-hydroxyoxetanes. thieme-connect.com These tertiary alcohols can be further functionalized, for example, by converting them into trichloroacetimidates which can then react with various nucleophiles. thieme-connect.com

Spirocycle Formation: Multi-component reactions involving oxetan-3-one, an amino alcohol, formaldehyde, and an alkyne can produce complex oxetane-containing spirocycles in a single step. mdpi.com

| Reaction Type | Reagents | Product Class | Significance |

|---|---|---|---|

| Reductive Amination | R-NH₂, Reducing Agent (e.g., NaBH(OAc)₃) | 3-Aminooxetanes | Direct route to this compound and analogues. princeton.edu |

| Strecker Synthesis | R₂NH, TMSCN | 3-Amino-3-cyanooxetanes | Provides access to oxetane-containing amino acids. chemrxiv.org |

| Horner-Wadsworth-Emmons | Phosphonate ylides | α,β-Unsaturated oxetane esters | Creates a site for further Michael additions. chemrxiv.org |

| Grignard/Organolithium Addition | R-MgBr or R-Li | 3-Alkyl/Aryl-3-hydroxyoxetanes | Introduces carbon substituents at the C3 position. thieme-connect.com |

| Henry Reaction | Nitroalkanes | 3-Hydroxy-3-(nitroalkyl)oxetanes | Introduces aminomethyl groups after reduction. chemrxiv.org |

| Multi-component Cascade | Amino alcohol, formaldehyde, alkyne, Cu catalyst | N-propargyl spirooxazolidines | Atom-economic synthesis of complex spirocycles. mdpi.com |

Emerging Stereoselective Methods for Oxetane Synthesis

The construction of chiral, non-racemic oxetane rings is a significant challenge in organic synthesis due to the inherent ring strain of the four-membered ether. acs.org Recent advancements have moved beyond classical methods like the Williamson etherification of 1,3-diols to more sophisticated stereoselective approaches. acs.org

One prominent strategy involves the catalytic asymmetric Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene. researchgate.net For instance, the use of a chiral iridium photocatalyst that interacts with a quinolone substrate through hydrogen bonds can facilitate an energy transfer to a ketone, which then reacts enantioselectively to yield oxetane products in excellent enantiomeric excess. beilstein-journals.org Another approach is the catalytic asymmetric synthesis from silyl enol ethers and trifluoropyruvate using a chiral Cu(II) complex, which provides polysubstituted oxetanes with high diastereoselectivity and enantioselectivity. beilstein-journals.org

Ring expansion of readily available chiral epoxides offers another powerful route. The use of sulfur ylides can expand the three-membered epoxide ring to a four-membered oxetane ring, a method that has been successfully applied to form enantioenriched oxetanes. illinois.edu Furthermore, iridium-catalyzed reductive coupling of oxetanone with racemic allylic acetates has been shown to produce enantiomerically enriched oxetanols, which are valuable precursors to substituted chiral oxetanes. nih.gov This method is notable for its ability to create chiral centers on the oxetane ring with high enantioselectivity. nih.gov

Finally, the desymmetrization of prochiral oxetanes is an emerging area. Jacobsen and colleagues have developed a method using Lewis acid activation and nucleophile delivery to achieve asymmetric ring-opening, highlighting the potential for creating chiral building blocks from symmetrical precursors. illinois.edu

| Method | Description | Key Features |

| Asymmetric Paternò-Büchi Reaction | Photochemical [2+2] cycloaddition between a carbonyl and an alkene using a chiral catalyst. researchgate.netbeilstein-journals.org | High enantioselectivity; utilizes photochemical energy. beilstein-journals.org |

| Catalytic Asymmetric Cycloaddition | Reaction of silyl enol ethers with activated ketones catalyzed by a chiral metal complex (e.g., Cu(II)). beilstein-journals.org | Excellent yields; high cis/trans ratios and enantioselectivities. beilstein-journals.org |

| Chiral Epoxide Ring Expansion | Use of sulfur or selenium ylides to expand a three-membered epoxide ring to a four-membered oxetane. illinois.edu | Access to enantioenriched oxetanes from chiral pool precursors. illinois.edu |

| Iridium-Catalyzed Reductive Coupling | Coupling of oxetanone with allylic acetates using a chiral iridium catalyst to form chiral oxetanols. nih.gov | High enantiomeric excess; creates complex chiral oxetanes. nih.gov |

| Asymmetric Desymmetrization | Enantioselective ring-opening of a prochiral oxetane using a chiral catalyst system. illinois.edu | Creates chiral products from achiral starting materials. illinois.edu |

Synthesis of the N-(cyclopropylmethyl)amine Substructure

The N-(cyclopropylmethyl)amine moiety is a common pharmacophore. Its synthesis can be achieved through several reliable methods, primarily reductive amination and direct alkylation.

Reductive amination is a widely used and highly effective method for forming C-N bonds. wikipedia.orgmasterorganicchemistry.com This process involves the reaction of an amine with a carbonyl compound, in this case, cyclopropanecarboxaldehyde, to form an intermediate imine or enamine, which is then reduced in situ to the target amine. wikipedia.orgyoutube.com This one-pot procedure avoids the isolation of the often-unstable imine intermediate. masterorganicchemistry.com

The choice of reducing agent is critical for the success of the reaction, especially to selectively reduce the imine in the presence of the starting aldehyde. masterorganicchemistry.com Mild hydride reagents are typically employed.

Common Reducing Agents for Reductive Amination:

Sodium cyanoborohydride (NaBH₃CN) masterorganicchemistry.com

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) masterorganicchemistry.com

Catalytic hydrogenation (e.g., H₂ over Pd/C or PtO₂) google.com

A typical protocol involves stirring the primary amine (such as oxetan-3-amine) with cyclopropanecarboxaldehyde in a suitable solvent like methanol or dichloroethane, often under weakly acidic conditions to facilitate imine formation, followed by the addition of the reducing agent. youtube.comgoogle.com This method is highly versatile and generally provides good yields of the desired N-cyclopropylmethylated product. google.com

Direct alkylation is another fundamental approach to forming the N-(cyclopropylmethyl) bond. wikipedia.org This method involves the nucleophilic substitution reaction between an amine and a cyclopropylmethyl halide, such as cyclopropylmethyl bromide or chloride. wikipedia.orggoogle.com

The primary challenge with this method is controlling the degree of alkylation. wikipedia.orgmasterorganicchemistry.com The primary amine starting material can react with the alkyl halide to form the desired secondary amine. However, this product is also nucleophilic and can react further with the alkylating agent to produce a tertiary amine and even a quaternary ammonium salt. wikipedia.org This often results in a mixture of products, complicating purification and reducing the yield of the target compound. masterorganicchemistry.com

To favor mono-alkylation, reaction conditions can be optimized, for example, by using a large excess of the starting amine. However, for laboratory-scale synthesis, reductive amination is often preferred due to its superior control and higher yields of the desired secondary amine. masterorganicchemistry.com

Convergent and Divergent Synthetic Pathways to this compound

The final assembly of this compound can be approached through either convergent strategies, where the two main fragments are prepared separately and then joined, or divergent strategies that allow for the creation of a library of related analogs from a common intermediate.

A highly efficient and convergent approach to this compound involves the direct coupling of the two key building blocks: oxetan-3-one and (cyclopropylmethyl)amine. This transformation is most commonly achieved via reductive amination.

In this strategy, commercially available or synthesized oxetan-3-one is treated with (cyclopropylmethyl)amine. acs.org The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced without isolation to yield the final product. As with other reductive aminations, mild reducing agents are essential for this step.

| Reactant 1 | Reactant 2 | Reagents | Product |

| Oxetan-3-one | (Cyclopropylmethyl)amine | 1. Weak Acid (e.g., AcOH) 2. Reducing Agent (e.g., NaBH(OAc)₃, NaBH₃CN) | This compound |

This method is advantageous due to its high convergence, atom economy, and the modularity afforded by the availability of diverse amine and ketone building blocks.

Multicomponent reactions (MCRs), where three or more reactants combine in a single pot to form a product containing substantial portions of all components, are powerful tools for generating molecular diversity. nih.gov The Passerini and Ugi reactions are prominent examples of isocyanide-based MCRs that can be adapted to synthesize analogs of this compound. nih.govnih.gov

Passerini Reaction: This three-component reaction involves a ketone, a carboxylic acid, and an isocyanide to form an α-acyloxy amide. wikipedia.orgorganic-chemistry.org By using oxetan-3-one as the ketone component, a variety of analogs can be generated. For example, reacting oxetan-3-one, a carboxylic acid, and cyclopropylmethyl isocyanide would yield a complex α-acyloxy amide bearing both the oxetane and cyclopropylmethyl motifs. nih.gov

Ugi Reaction: This is a four-component reaction between a ketone, an amine, a carboxylic acid, and an isocyanide, producing an α-acylamino amide. nih.govnih.gov This reaction offers even greater potential for diversity. Using oxetan-3-one as the ketone and (cyclopropylmethyl)amine as the amine component, along with various isocyanides and carboxylic acids, allows for the rapid assembly of a library of diverse, peptide-like scaffolds incorporating the oxetane core. nih.govresearchgate.net

These MCR strategies are particularly valuable in drug discovery for creating libraries of analogs around a core scaffold for structure-activity relationship (SAR) studies. nih.gov

Optimization and Scale-Up Considerations in this compound Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production of this compound requires rigorous optimization of reaction parameters and careful consideration of process safety and economics. The key reaction, a reductive amination, involves the formation of an imine or enamine intermediate from oxetan-3-one and cyclopropylmethanamine, followed by reduction to the desired secondary amine.

Reaction Parameter Optimization: Optimization focuses on maximizing yield and purity while minimizing reaction time and cost. Key variables include the choice of reducing agent, catalyst, solvent, temperature, and pressure.

Reducing Agents and Catalysts: For large-scale synthesis, catalytic hydrogenation is often preferred over stoichiometric metal hydride reagents. Catalysts such as Palladium on carbon (Pd/C), Platinum oxide (PtO₂), Rhodium on carbon (Rh/C), and Raney Nickel are commonly employed with hydrogen gas. google.com The choice of catalyst can influence selectivity and reaction efficiency. For instance, patents for related cyclopropylmethyl alkyl amines describe hydrogenation using 5% Rh/C at 70°C and 50 p.s.i.g. or using Raney Nickel at 50°C under 1000 p.s.i.g. hydrogen pressure. google.com Alternative reducing agents like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) are highly effective at the lab scale but may be less economical for large-scale production.

Solvent Selection: The choice of solvent is critical for reaction kinetics, solubility of reagents, and ease of product isolation. Alcohols like methanol and ethanol are frequently used. google.com A key consideration for scale-up is the ease of solvent recovery and recycling to improve the process's environmental footprint and cost-effectiveness. google.com

Temperature and Pressure: These parameters are optimized to ensure a reasonable reaction rate without promoting side reactions or decomposition of the strained oxetane ring. Hydrogenation reactions are often conducted at elevated temperatures (e.g., 50-70°C) and pressures (from ~50 to over 1000 p.s.i.g.) to drive the reaction to completion. google.com Careful monitoring of the reaction exotherm is crucial during scale-up to maintain process control.

Scale-Up Challenges: Scaling up the synthesis presents several challenges that must be addressed:

Reagent Addition and Heat Management: The reductive amination can be exothermic. On a large scale, controlled addition of reagents and efficient heat dissipation are necessary to prevent thermal runaways.

Purification: While laboratory-scale purification often relies on column chromatography, this is generally not feasible for large quantities. Industrial-scale purification typically involves crystallization of the product as a salt (e.g., hydrochloride salt) to achieve high purity. google.com This was demonstrated in the synthesis of a related compound where crystallization of the hydrochloride salt was a key purification step. google.com

Process Safety: Handling hydrogen gas under pressure on a large scale requires specialized equipment and strict safety protocols. Similarly, catalysts like Raney Nickel can be pyrophoric and require careful handling.

The table below summarizes typical conditions used in the synthesis of related oxetane amines and cyclopropylmethyl amines, which would be the starting point for the optimization and scale-up of this compound synthesis.

| Parameter | Laboratory Scale Conditions | Scale-Up Considerations |

| Starting Materials | Oxetan-3-one, Cyclopropylmethanamine | High purity, reliable sourcing |

| Reducing Agent | NaBH(OAc)₃, NaBH₃CN | Catalytic Hydrogenation (H₂/Pd/C, H₂/Raney Ni) for cost and waste reduction google.com |

| Solvent | Dichloromethane (DCM), Methanol (MeOH) | Methanol, Ethanol (easier to recycle, lower toxicity) google.com |

| Temperature | Room Temperature | 25-70°C, with careful monitoring of exotherms google.com |

| Pressure | Atmospheric | 50-1000 p.s.i.g. for catalytic hydrogenation google.com |

| Work-up/Purification | Chromatography | Extraction and Crystallization as a salt (e.g., HCl salt) google.comgoogle.com |

Green Chemistry Principles in this compound Synthesis

Applying green chemistry principles to the synthesis of this compound is essential for developing a sustainable and environmentally responsible manufacturing process. The goal is to minimize waste, reduce energy consumption, and use less hazardous materials.

Atom Economy: The reductive amination pathway is inherently atom-economical, especially when using catalytic hydrogenation. In this process, the primary theoretical byproduct is water. This is a significant improvement over methods that might require protecting groups or multi-step sequences, which generate more waste.

Use of Catalysis: Employing catalytic reagents is a cornerstone of green chemistry. Catalytic hydrogenation, using catalysts like Pd/C or Raney Nickel, is superior to using stoichiometric reducing agents (e.g., borohydrides), which generate significant inorganic waste. google.com Catalysts are used in small quantities and can often be recovered and reused.

Energy Efficiency: Optimizing reactions to run at lower temperatures and pressures reduces energy consumption. While hydrogenation may require some heating and pressurization, selecting a highly active catalyst can allow for milder reaction conditions, thereby lowering the energy demand of the process.

Waste Prevention: The most effective green strategy is to prevent waste generation from the outset. Choosing a convergent synthesis route like reductive amination minimizes the number of steps and potential for byproduct formation. Furthermore, purification via crystallization is a greener alternative to chromatography, as it significantly reduces solvent consumption.

The following table outlines the application of green chemistry principles to the synthesis of N-substituted oxetane-3-amines.

| Green Chemistry Principle | Application in Synthesis |

| Prevention | Choosing a high-yielding, one-pot or two-step synthesis (reductive amination) minimizes byproduct formation. |

| Atom Economy | Catalytic reductive amination incorporates most atoms from the reactants into the final product. |

| Less Hazardous Synthesis | Replacing stoichiometric hydrides with catalytic hydrogenation using H₂. |

| Safer Solvents | Using alcohols (Methanol, Ethanol) instead of chlorinated solvents; exploring aqueous media. google.com |

| Energy Efficiency | Optimizing catalyst and conditions to minimize temperature and pressure requirements. |

| Catalysis | Using recyclable heterogeneous catalysts (e.g., Pd/C, Raney Ni) over stoichiometric reagents. google.com |

| Reduce Derivatives | The direct reductive amination approach avoids the need for protecting groups on the amine or ketone, reducing step count and waste. |

By integrating these optimization, scale-up, and green chemistry considerations, a robust, efficient, and sustainable process for the manufacturing of this compound can be achieved.

Elucidation of Reaction Mechanisms and Reactivity Profiles of N Cyclopropylmethyl Oxetan 3 Amine Systems

Mechanistic Investigations of Oxetane (B1205548) Ring Formation

The synthesis of the oxetane ring is a significant challenge in organic chemistry due to the inherent ring strain of the four-membered ether. acs.org This strain, however, also makes oxetanes valuable synthetic intermediates. acs.org

Intramolecular cyclization is a primary strategy for constructing the oxetane core. The Williamson ether synthesis is a frequently employed method, which involves the intramolecular SN2 displacement of a halide or other suitable leaving group by an alkoxide. acs.orgsemanticscholar.org This process typically requires a 1,3-halohydrin or a similar precursor bearing an alcohol and a leaving group in a 1,3-relationship. acs.orgacs.org The efficiency of this cyclization can be enhanced by converting the 1,3-halohydrins to their esters. semanticscholar.org

For the synthesis of N-(cyclopropylmethyl)oxetan-3-amine and its derivatives, a common approach involves the intramolecular cyclization of a suitable precursor, often derived from a 1,3-diol. acs.org For instance, 3,3-disubstituted oxetanes can be synthesized from substituted dimethyl malonates through a sequence involving the installation of a protected hydroxymethyl group, reduction to the diol, tosylation, and subsequent base-mediated cyclization. acs.org

Another powerful method for oxetane synthesis is the Paternò-Büchi reaction, a [2+2] photocycloaddition of an alkene with an aldehyde or ketone. semanticscholar.orgmagtech.com.cn While effective, this method can sometimes lead to a mixture of regioisomers when using unsymmetrical alkenes. semanticscholar.org

More recent advancements include C-H bond oxidative cyclization and the ring expansion of epoxides mediated by sulfide (B99878) ylides. magtech.com.cn The latter involves the opening of an epoxide ring with a nucleophile that carries a leaving group, followed by intramolecular cyclization to form the oxetane ring. acs.org

The synthesis of oxetanes via intramolecular cyclization proceeds through several key intermediates. In the Williamson ether synthesis pathway starting from a 1,3-diol, the initial step is the selective functionalization of one of the hydroxyl groups to install a good leaving group, such as a tosylate or mesylate. acs.org The resulting hydroxy-sulfonate intermediate is then treated with a base to generate an alkoxide. This alkoxide is the key nucleophilic intermediate that subsequently attacks the carbon bearing the leaving group in an intramolecular SN2 reaction to form the oxetane ring.

In the Paternò-Büchi reaction, the key intermediate is a triplet biradical formed from the photoexcited carbonyl compound and the alkene. acs.org This biradical can then undergo intersystem crossing and cyclize to form the oxetane ring. acs.org The stability and geometry of this biradical intermediate are crucial in determining the stereoselectivity of the reaction. illinois.edu

For ring expansion reactions of epoxides, a key intermediate is the ring-opened species formed after the initial nucleophilic attack. For example, opening an epoxide with a selenomethyllithium reagent generates a hydroxyselenide intermediate, which can then be converted to a halide to facilitate the final cyclization step. acs.org

Reactivity of the Oxetane Ring in this compound Derivatives

The strained nature of the oxetane ring makes it susceptible to various ring-opening and rearrangement reactions, providing pathways to more complex molecular architectures. acs.orgsioc-journal.cn

The oxetane ring in this compound derivatives can be opened by a variety of nucleophiles. magtech.com.cn These reactions are highly regioselective and are influenced by both steric and electronic factors. magtech.com.cn Strong nucleophiles, such as organometallic reagents and amines, typically attack the less sterically hindered carbon atom adjacent to the oxygen atom in an SN2 fashion. magtech.com.cntandfonline.com

However, in the presence of a Lewis acid or protic acid, which activates the oxetane oxygen, even weak nucleophiles can open the ring. magtech.com.cnbeilstein-journals.org Under acidic conditions, the regioselectivity often favors attack at the more substituted carbon atom due to the development of a partial positive charge at this position in the transition state. magtech.com.cn The cyclopropylmethyl group itself can also influence the reactivity, potentially participating in the reaction through homoallylic rearrangement. acs.org

Table 1: Regioselectivity of Nucleophilic Ring-Opening of Unsymmetrical Oxetanes

| Nucleophile Type | Reaction Conditions | Site of Attack | Controlling Factor |

| Strong Nucleophiles (e.g., Grignard reagents, amines) | Basic or neutral | Less substituted Cα | Steric hindrance magtech.com.cn |

| Weak Nucleophiles (e.g., alcohols, water) | Acidic (Lewis or Brønsted) | More substituted Cα | Electronic effects magtech.com.cn |

| Halides | Acidic | More substituted Cα | Electronic effects magtech.com.cn |

This table provides a general overview of the regioselectivity in nucleophilic ring-opening reactions of unsymmetrical oxetanes. The specific outcome can vary depending on the substrate and reaction conditions.

Oxetane systems can undergo various rearrangement reactions, often driven by the release of ring strain. sioc-journal.cn One notable example is the skeletal reorganization of oxetane-tethered anilines in the presence of a catalyst like In(OTf)₃ to form 1,2-dihydroquinolines. nih.gov This transformation involves an initial intramolecular attack by the nitrogen atom, followed by a series of bond cleavage and formation events, representing a novel reaction pathway for oxetanes. nih.gov

Another type of rearrangement involves the conversion of polycyclic oxetanes. For instance, the bromination of 2,4-oxytwistane with CBr₄/Ph₃P does not yield the expected 2,4-dibromotwistane but instead leads to the rearranged product 2,8-dibromoisotwistane. acs.org This rearrangement is driven by the release of geometric stress in the polycyclic framework. acs.org

The inherent ring strain in oxetanes also makes them excellent candidates for ring-expansion reactions, providing access to larger heterocyclic systems. sioc-journal.cn These transformations can be initiated by various reagents and conditions. For example, reactions with diazo compounds can lead to the insertion of a carbene into a C-O bond of the oxetane, resulting in the formation of a five-membered tetrahydrofuran (B95107) ring. sioc-journal.cn

Photochemical conditions can also be employed to induce ring expansion. For instance, the photochemical reaction of oxetanes can lead to the formation of tetrahydrofuran derivatives through the intermediacy of an ylide followed by a rearrangement. rsc.org Furthermore, vinyl oxetanes can undergo catalytic ring expansion to yield 3,6-dihydro-2H-pyrans. arizona.edu

Reactivity of the Cyclopropylmethyl Amine Functionality

The reactivity of this compound is largely dictated by the interplay between the strained cyclopropane (B1198618) ring and the adjacent amine group.

The high ring strain of the cyclopropane group (approximately 115 kJ/mol) makes it susceptible to ring-opening reactions, particularly when intermediates such as radicals or cations are formed on the adjacent methylene (B1212753) group. psu.edu This ring-opening process is a key characteristic of the cyclopropylmethyl moiety and serves as a mechanistic probe in various chemical and enzymatic reactions. psu.edu

The mechanism of ring-opening is highly dependent on the nature of the intermediate species:

Radical Intermediates: Homolytic cleavage of a bond to the cyclopropylmethyl group can generate a cyclopropylmethyl radical. This radical undergoes a rapid, exothermic rearrangement to the but-3-enyl radical. psu.edu The rate of this ring-opening is significantly faster than that of the corresponding carbanion. psu.edu The absence of cyclobutane (B1203170) derivatives as products is a strong indicator of a radical-mediated pathway, as cyclopropylmethyl cations are known to rearrange to cyclobutane structures. psu.edu

Cationic Intermediates: In contrast, the formation of a cyclopropylmethyl cation can lead to the formation of cyclobutane derivatives. psu.edu However, depending on the reaction conditions and the substitution pattern of the cyclopropane, ring-opening to a homoallylic cation can also occur. For instance, in the presence of a Brønsted acid catalyst like triflic acid in hexafluoroisopropanol (HFIP), monosubstituted arylcyclopropanes undergo ring-opening to form branched products via a carbocation intermediate. nih.gov

Anionic Intermediates: The cyclopropylmethyl carbanion also undergoes ring-opening to form the but-3-enyl anion, although this process is considerably slower than the radical rearrangement. psu.edu

The regioselectivity of the ring-opening is influenced by substituents on the cyclopropane ring. psu.edu In the context of this compound, the nitrogen atom's electron-donating nature can influence the stability of adjacent intermediates, thereby affecting the propensity and pathway of ring-opening.

The following table summarizes the different ring-opening pathways of the cyclopropylmethyl group:

| Intermediate | Ring-Opening Product(s) | Relative Rate | Key Mechanistic Indicator |

| Radical | But-3-enyl radical | Very Fast | Absence of cyclobutane products. psu.edu |

| Cation | Cyclobutane derivatives, Homoallylic cation | Varies | Formation of cyclobutane products. psu.edu |

| Anion | But-3-enyl anion | Slow | - |

The secondary amine in this compound exhibits typical nucleophilic character and can participate in a variety of reactions, including alkylation, acylation, and sulfonylation. These reactions allow for the straightforward modification of the amine and the introduction of diverse functional groups.

Common functional group interconversions (FGIs) involving the amine moiety include:

N-Alkylation: The amine can undergo nucleophilic substitution with alkyl halides to form tertiary amines. This reaction is typically carried out in the presence of a base to deprotonate the amine, enhancing its nucleophilicity.

N-Acylation: Reaction with acyl chlorides or anhydrides yields the corresponding amides. This transformation is fundamental in peptide synthesis and for introducing carbonyl functionalities.

N-Sulfonylation: Treatment with sulfonyl chlorides in the presence of a base leads to the formation of sulfonamides. Sulfonamides are important functional groups in medicinal chemistry.

Oxidation: The amine can be oxidized to the corresponding N-oxide using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

Reductive Amination: The amine itself can be synthesized via reductive amination, reacting oxetan-3-one with cyclopropylmethylamine in the presence of a reducing agent.

The following table provides examples of typical functional group interconversions for the amine in this compound:

| Reagent(s) | Product Functional Group | Reaction Type |

| Alkyl Halide, Base | Tertiary Amine | N-Alkylation |

| Acyl Chloride/Anhydride | Amide | N-Acylation |

| Sulfonyl Chloride, Base | Sulfonamide | N-Sulfonylation |

| H₂O₂, m-CPBA | N-Oxide | Oxidation |

Stereochemical Control and Mechanistic Implications in Reactions of this compound

The presence of stereocenters in the this compound molecule, both on the oxetane ring and potentially on the cyclopropane ring, introduces the element of stereochemistry into its reactions. Achieving stereochemical control is crucial for the synthesis of enantiomerically pure compounds, which is often a requirement for pharmaceutical applications. ontosight.ai

The stereochemical outcome of reactions can be influenced by several factors:

Chiral Catalysts: The use of chiral catalysts can induce enantioselectivity in reactions. For instance, chiral Lewis acids or chiral transition metal complexes can be employed to control the facial selectivity of nucleophilic attack on the oxetane ring or to direct the stereochemical course of cyclopropane ring-opening reactions. nsf.gov Asymmetric ring-opening of donor-acceptor cyclopropanes with primary arylamines has been achieved with high enantioselectivity using a chiral heterobimetallic catalyst. nsf.gov

Substrate Control: The inherent chirality of the starting material can direct the stereochemistry of subsequent transformations. For example, a stereocenter on the oxetane ring can influence the approach of a reagent to the cyclopropylmethylamine moiety.

Reaction Mechanism: The mechanism of a reaction plays a critical role in determining its stereochemical outcome. For example, Sₙ2 reactions typically proceed with inversion of configuration, while Sₙ1 reactions often lead to racemization. In the ring-opening of cyclopropanes, a two-step Sₙ2/proton transfer mechanism has been proposed, where the Sₙ2 step is both rate- and enantio-determining. nsf.gov

The interplay between these factors allows for the development of stereoselective syntheses of derivatives of this compound. Understanding the mechanistic implications of stereochemistry is essential for designing synthetic routes that yield the desired stereoisomer with high purity.

Derivatization and Analog Synthesis of N Cyclopropylmethyl Oxetan 3 Amine

Functionalization Strategies for the Oxetane (B1205548) Ring

The strained four-membered oxetane ring is not merely a passive spacer; its unique stereoelectronic properties significantly influence a molecule's conformation and metabolic stability. Consequently, its functionalization is a key strategy in analog design.

The 3-position of the oxetane, bearing the amine group, is a primary handle for derivatization. A common synthetic route involves starting with a precursor, 3-aminooxetane, and introducing the cyclopropylmethyl group at a later stage. This precursor's amino group can readily react with a wide range of electrophiles. For instance, acylation with various carboxylic acids or their activated forms (like acyl chlorides) yields a library of amide derivatives. Similarly, reactions with sulfonyl chlorides produce sulfonamides, allowing for the introduction of diverse aryl or alkylsulfonyl moieties.

Another synthetic approach begins with oxetan-3-one. Reductive amination of this ketone with cyclopropylmethylamine directly yields the target secondary amine. Alternatively, reductive amination with other amines, followed by subsequent chemical steps, can introduce different substituents. The secondary amine of N-(cyclopropylmethyl)oxetan-3-amine can also be converted into other functional groups, such as ureas or guanidines, by reacting with isocyanates or guanylating agents, respectively. These transformations significantly alter the hydrogen-bonding capabilities and basicity of the molecule.

A summary of these transformations is provided in the table below.

| Precursor | Reagent Type | Resulting Functional Group at 3-Position |

| 3-Aminooxetane | Carboxylic Acid / Acyl Chloride | Amide |

| 3-Aminooxetane | Sulfonyl Chloride | Sulfonamide |

| Oxetan-3-one | Amine / Reducing Agent | Substituted Amine |

| This compound | Isocyanate / Guanylating Agent | Urea / Guanidine |

The incorporation of the oxetane motif into amino acid structures is a valuable strategy for creating novel peptidomimetics and molecular probes. The unique conformational constraints imposed by the oxetane ring can lead to peptides with enhanced stability and specific secondary structures. The synthesis of these building blocks can be approached from 3-aminooxetane. The amino group is first protected, and then the 3-position is functionalized with a group that can be subsequently converted into a carboxylic acid moiety, yielding an oxetane-containing β- or γ-amino acid. These non-natural amino acids serve as unique components for solid-phase peptide synthesis.

Chemical Modifications of the Cyclopropylmethyl Group

The cyclopropylmethyl group is a recognized bioisostere of larger or more flexible alkyl groups and contributes favorably to metabolic stability and binding affinity. Modifying this group offers a subtle yet powerful way to modulate a compound's properties. Substituents can be introduced onto the cyclopropane (B1198618) ring itself. This is typically achieved by using a substituted cyclopropanecarbaldehyde in the initial reductive amination step with 3-aminooxetane. For example, using 1-methylcyclopropanecarbaldehyde would lead to the N-((1-methylcyclopropyl)methyl)oxetan-3-amine analog. This allows for the exploration of steric and electronic effects at this position.

Diversification of the Amine Moiety

The secondary amine nitrogen atom is a critical hub for diversification, allowing for the synthesis of a vast chemical library from a common intermediate.

The hydrogen atom on the secondary amine of this compound can be replaced with a wide variety of substituents to generate tertiary amines. Standard N-alkylation reactions using alkyl halides or reductive amination with various aldehydes and ketones are commonly employed methods. These modifications can introduce additional lipophilic or polar groups, systematically altering the compound's solubility, cell permeability, and potential for new interactions with biological targets. The synthesis of N-aryl analogs, often via palladium-catalyzed cross-coupling reactions like the Buchwald-Hartwig amination, allows for the incorporation of substituted phenyl rings and other aromatic systems.

The table below illustrates common methods for amine diversification.

| Reaction Type | Reagents | Product Class |

| N-Alkylation | Alkyl Halide, Base | Tertiary Amine |

| Reductive Amination | Aldehyde or Ketone, Reducing Agent | Tertiary Amine |

| N-Arylation | Aryl Halide, Palladium Catalyst, Base | Tertiary Aryl Amine |

Attaching other heterocyclic rings to the amine nitrogen is a powerful strategy in medicinal chemistry to introduce new pharmacophoric elements and modulate physicochemical properties. This compound can serve as a nucleophile in substitution reactions with activated heteroaryl halides, such as chloropyrimidines, chloropyrazines, or chloropyridines. This directly links the core scaffold to a new heterocyclic system. Furthermore, the amine can be used as a building block to construct a new ring. For instance, reaction with a suitable dielectrophile can lead to the formation of a larger heterocyclic ring, such as a piperazine (B1678402) or diazepane, incorporating the original amine nitrogen into the new ring structure. This approach significantly expands the structural diversity and conformational landscape of the resulting analogs.

Construction of Spirocyclic Systems Featuring Oxetanes and Amines

The synthesis of spirocyclic scaffolds that incorporate both an oxetane ring and an amine is a sophisticated strategy to introduce conformational rigidity and three-dimensionality into analogs of this compound. These spirocycles are of growing interest in medicinal chemistry as they can offer improved properties such as metabolic stability and aqueous solubility. sigmaaldrich.comnih.gov Several synthetic methodologies have been developed to access these complex structures.

One prominent method is the Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene. beilstein-journals.org This reaction has been adapted to create functionalized spirocyclic oxetanes. For instance, a three-step sequence involving a Paternò-Büchi reaction between cyclic ketones and maleic acid derivatives has been reported to produce a variety of novel spirocyclic oxetanes. rsc.org This approach could be conceptually applied to precursors of this compound to build a spiro-fused ring system adjacent to the oxetane.

Another powerful technique for constructing oxa-spirocycles is iodocyclization. A general method has been developed that uses this approach to prepare over 150 different oxa-spirocyclic compounds. nih.gov This strategy could be adapted to cyclize a suitably functionalized precursor derived from the parent amine, thereby fusing a new ring at the oxetane core.

Furthermore, spirocyclic systems can be formed through multi-step sequences involving conjugate addition and subsequent cyclization. For example, spirocyclic analogues of the diketopiperazine nucleus have been prepared via a two-step sequence that begins with the conjugate addition of chiral α-amino esters to nitroalkenes, followed by nitro group reduction which triggers spontaneous cyclization. researchgate.net The synthesis of specific oxa-azaspirocycles, such as 2-oxa-7-azaspiro[3.5]nonane, has also been achieved, with subsequent conversion into more complex fused systems like spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole]. mdpi.com These methods highlight the potential for creating diverse spirocyclic architectures centered around the oxetane-amine motif.

Table 1: Synthetic Strategies for Spirocyclic Oxetane Systems

| Method | Description | Key Intermediates/Reagents | Potential Application | Reference(s) |

|---|---|---|---|---|

| Paternò-Büchi Reaction | A [2+2] photocycloaddition between a carbonyl and an alkene to form an oxetane ring. | Cyclic ketones, maleic acid derivatives, p-xylene (B151628) (suppresses dimerization) | Construction of a spiro ring fused to the oxetane. | beilstein-journals.orgrsc.org |

| Iodocyclization | Intramolecular cyclization of an unsaturated alcohol or amine initiated by an iodine electrophile. | Unsaturated alcohols/amines, iodine source (e.g., I₂) | Formation of oxa-spirocycles from functionalized precursors. | nih.gov |

| Conjugate Addition-Cyclization | Michael addition of an amine to an acceptor, followed by reduction and spontaneous intramolecular cyclization. | α-amino esters, nitroalkenes | Synthesis of spirocyclic diketopiperazine analogues. | researchgate.net |

| Multi-step Synthesis | Sequential reactions to build and fuse heterocyclic rings. | N-tosylbis(2-bromoethyl)amine, diethyl malonate, Oxone® | Creation of complex fused systems like oxetane-fused benzimidazoles. | mdpi.com |

High-Throughput and Parallel Synthesis Approaches for this compound Analog Libraries

High-throughput and parallel synthesis techniques are essential for rapidly generating large libraries of this compound analogs. These libraries are crucial for systematic structure-activity relationship (SAR) studies and for discovering compounds with optimized biological profiles. The modular nature of the parent compound, with its distinct amine and oxetane components, lends itself well to these synthetic approaches.

A key strategy involves the use of versatile oxetane building blocks in automated or parallel synthesis workflows. acs.org For example, 3,3-disubstituted oxetanes can be synthesized through various methods, and their reactivity can be exploited for late-stage functionalization, making them suitable for array chemistry. doi.org

One innovative high-throughput method utilizes oxetane sulfonyl fluorides (OSFs) as customizable reagents. nih.gov These reagents undergo selective de-fluorosulfonylation upon mild thermal activation to generate oxetane carbocations. These reactive intermediates can then be trapped by a diverse array of amine nucleophiles. This method demonstrates high functional group tolerance and has been used to prepare over 100 different amino-oxetanes, including analogs of existing drugs, showcasing its applicability for creating large libraries. doi.orgnih.gov

Another powerful approach is the multicomponent synthesis of α-branched amines. A zinc-mediated carbonyl alkylative amination reaction has been developed that can couple aldehydes, amines, and alkyl halides in a single step. nih.govacs.org This reaction can be performed at a small scale in microtiter plates, enabling high-throughput experimentation to rapidly explore variations in all three components. nih.gov By using an oxetane-containing aldehyde or amine, this method could be directly applied to generate a library of analogs based on the this compound scaffold.

The preparation of libraries based on oxetane δ-amino acid scaffolds has also been reported, leading to the generation of oxadiazole and triazole libraries with desirable physicochemical properties for medicinal chemistry. acs.org Such strategies, focused on derivatizing a core oxetane structure, are directly relevant to the generation of diverse analogs of this compound for biological screening. researchgate.netnih.gov

Table 2: High-Throughput Synthesis Methodologies for Amine/Oxetane Libraries

| Methodology | Description | Key Reagents/Features | Output | Reference(s) |

|---|---|---|---|---|

| Oxetane Sulfonyl Fluoride (OSF) Chemistry | Thermal activation of OSFs generates oxetane carbocations, which are trapped by various amines. | Oxetane sulfonyl fluorides, diverse amine nucleophiles, mild thermal conditions (60 °C). | Library of 3,3-disubstituted amino-oxetanes. | doi.orgnih.gov |

| Zinc-Mediated Carbonyl Alkylative Amination | A three-component reaction coupling aldehydes, amines, and alkyl donors. | Zinc, various aldehydes and amines, alkyl iodides or carboxylic acid derivatives. | Library of α-branched amines; suitable for microtiter plate format. | nih.govacs.org |

| Parallel Synthesis from Building Blocks | Use of pre-formed scaffolds for parallel diversification. | Oxetane-containing building blocks (e.g., spirocyclic scaffolds, δ-amino acids). | Diverse compound libraries with orthogonal diversification points. | researchgate.netacs.org |

Structural Elucidation and Advanced Characterization of N Cyclopropylmethyl Oxetan 3 Amine and Derivatives

Comprehensive Spectroscopic Characterization

Spectroscopic methods form the cornerstone of structural elucidation in organic chemistry. For N-(cyclopropylmethyl)oxetan-3-amine, a combination of Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) spectroscopy provides a complete picture of its molecular architecture.

NMR spectroscopy is a powerful tool for delineating the carbon-hydrogen framework of a molecule.

¹H NMR: The proton NMR spectrum of this compound and its derivatives shows characteristic signals. The protons on the cyclopropane (B1198618) ring typically appear as a multiplet in the upfield region, around δ 1.0–1.2 ppm. The methylene (B1212753) protons of the oxetane (B1205548) ring resonate further downfield, generally between δ 3.5 and 4.7 ppm, often as multiplets or distinct doublets due to geminal coupling. nih.gov The methine proton on the oxetane ring, adjacent to the amine, and the methylene protons of the cyclopropylmethyl group also produce distinct signals that can be assigned through detailed analysis. rsc.org

¹³C NMR: The ¹³C NMR spectrum provides information on the different carbon environments. The strained carbons of the cyclopropane ring are typically observed in the range of δ 18–22 ppm. The carbons of the oxetane ring resonate in the region of δ 70–80 ppm. The specific chemical shifts can be influenced by the substitution pattern on the amine.

2D NMR and Advanced Techniques: For more complex derivatives, two-dimensional NMR techniques such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are invaluable for unambiguously assigning proton and carbon signals. rsc.orgdtu.dk These experiments reveal connectivity between protons, between protons and directly attached carbons, and between protons and carbons separated by two or three bonds, respectively. For certain oxetane-containing oligomers, advanced techniques like NOESY (Nuclear Overhauser Effect Spectroscopy) and ROESY (Rotating-frame Overhauser Effect Spectroscopy) have been used to determine through-space interactions and deduce the preferred solution-state conformations. acs.org

Table 1: Representative ¹H and ¹³C NMR Data for this compound and Related Structures

| Structure | ¹H NMR (δ ppm) | ¹³C NMR (δ ppm) | Reference |

|---|---|---|---|

| N-(2,2-dimethylcyclopropyl)oxetan-3-amine | 1.0–1.2 (m, cyclopropane H), 3.5–4.0 (m, oxetane CH₂) | 18–22 (cyclopropane C), 70–80 (oxetane C) | |

| Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate | 4.57 (d), 4.71 (d) (oxetane CH₂) | 61.7 (oxetane C-3), 76.0 (oxetane C-2,4) | nih.gov |

| 1-(Cyclopropylmethyl)-N-methylpyrrolidin-3-amine | 0.29 (d), 0.63 (d), 0.80-0.90 (m) (cyclopropane H), 2.68 (d, cyclopropylmethyl CH₂) | Not specified | rsc.org |

Note: 'm' denotes multiplet, 'd' denotes doublet. Data is representative and specific shifts can vary with solvent and other experimental conditions.

Mass spectrometry provides information about the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS): HRMS is crucial for confirming the molecular formula of this compound and its derivatives. For instance, the [M+H]⁺ ion for a related compound, N-(2,2-dimethylcyclopropyl)oxetan-3-amine, was calculated as 141.1154 and observed at 141.1152, confirming the formula C₈H₁₅NO. This high degree of accuracy is essential for distinguishing between compounds with the same nominal mass. Predicted collision cross-section (CCS) values, which relate to the ion's shape and size, can also be calculated and used as an additional identifier. uni.lu

Fragmentation Analysis: Electron ionization (EI) or collision-induced dissociation (CID) mass spectrometry reveals characteristic fragmentation patterns that can help to confirm the structure. The fragmentation of this compound would be expected to show losses corresponding to the cyclopropylmethyl group and fragmentation of the oxetane ring. The study of these patterns in related spiranes containing cyclopropyl (B3062369) moieties has shown that the destruction of the three-membered ring is a significant fragmentation pathway. aip.org

Table 2: High-Resolution Mass Spectrometry Data for this compound and Analogs

| Compound | Adduct | Calculated m/z | Observed m/z | Reference |

|---|---|---|---|---|

| N-(2,2-dimethylcyclopropyl)oxetan-3-amine | [M+H]⁺ | 141.1154 | 141.1152 | |

| This compound | [M+H]⁺ | 128.10700 | Not specified | uni.lu |

| This compound | [M+Na]⁺ | 150.08894 | Not specified | uni.lu |

| Methyl {3-[3-(Boc-amino)azetidin-1-yl]oxetan-3-yl}acetate | [M+H]⁺ | 285.1809 | 285.1809 | nih.gov |

IR spectroscopy is used to identify the functional groups present in a molecule. In the spectrum of this compound, key absorption bands would include:

N-H stretch: A secondary amine typically shows a single, moderate N-H stretching vibration in the region of 3320–3280 cm⁻¹. spectroscopyonline.com

C-H stretch: The C-H stretching of the cyclopropane ring can sometimes be observed at higher wavenumbers (around 3100 cm⁻¹) than typical sp³ C-H stretches. The aliphatic C-H stretches from the cyclopropylmethyl and oxetane groups appear in the 2800-3000 cm⁻¹ region. wpmucdn.com

C-O stretch: The characteristic ether stretch of the oxetane ring is typically found around 980 cm⁻¹.

N-H bend: The N-H bending vibration (wag) for secondary amines can be seen in the 750-700 cm⁻¹ region. spectroscopyonline.com

For related oxetane derivatives, IR spectroscopy has been used to confirm the presence of the oxetane ring and other functional groups like carbonyls and N-H bonds. nih.govmdpi.com

Chromatographic Methods for Purity Assessment and Isolation

Chromatographic techniques are essential for both the purification of this compound and for assessing its purity.

Flash Chromatography: This is a common method for the purification of synthetic intermediates and final products. For basic amines like this compound, standard silica (B1680970) gel chromatography can sometimes lead to poor separation and yield due to strong interactions with the acidic silica. biotage.com To mitigate this, amine-functionalized silica or the addition of a small amount of a competing amine (like triethylamine) to the mobile phase is often employed. biotage.comosti.gov

High-Performance Liquid Chromatography (HPLC): HPLC is a high-resolution technique used to determine the purity of the final compound. Reversed-phase HPLC, often with a C18 column, is commonly used. The purity of final compounds intended for biological screening is typically confirmed to be ≥95% by HPLC analysis. rsc.org

Gas Chromatography (GC): For volatile derivatives, GC coupled with a mass spectrometer (GC-MS) can be a powerful tool for separation and identification.

X-ray Crystallographic Analysis of this compound Analogs

The oxetane ring is not planar but puckered. acs.org X-ray studies on various oxetane derivatives show that the bond angles within the four-membered ring are significantly strained and deviate from the ideal tetrahedral angle. rsc.orgd-nb.info For example, in 3-oximinooxetane, the endocyclic angles range from 88.8° to 92.4°. d-nb.info The degree of puckering and the specific bond lengths and angles can be influenced by the substituents on the ring. acs.org For instance, the crystal structure of 3-(5-((4-(difluoromethoxy)phenyl) sulfonyl)-3,4,5,6-tetrahydropyrrolo[3,4-c]pyrrol-2(1H)-yl) oxetane-3-carboxamide (B2373186) has been reported, providing detailed geometric data for a complex oxetane-containing molecule. researchgate.net

Table 3: Crystallographic Data for Representative Oxetane Analogs

| Compound | Crystal System | Space Group | Key Ring Angles (°) | Reference |

|---|---|---|---|---|

| 3-(Nitromethylene)oxetane | Monoclinic | C2/c | C1–O1–C2: 91.13, C1–C3–C2: 88.32 | rsc.org |

| 2-(3-(Nitromethyl)oxetan-3-yl)-2H-tetrazole (2A) | Monoclinic | P2₁/c | C1–O1–C2: 91.9, C1–C3–C2: 85.1 | rsc.org |

| 3-Oximinooxetane | Monoclinic | P21/n | C1–O1–C2: 92.4, C2–C3–C1: 89.6 | d-nb.info |

Elemental Analysis for Stoichiometric Confirmation

Elemental analysis provides the percentage composition of elements (carbon, hydrogen, nitrogen) in a compound. This data is used to confirm the empirical formula, which can then be compared with the molecular formula determined by high-resolution mass spectrometry. While modern spectroscopic methods, particularly HRMS, have become the primary means of confirming elemental composition, elemental analysis is still a valuable complementary technique for ensuring the stoichiometric purity of a synthesized compound. dtu.dk

Academic Applications in Chemical Biology and Medicinal Chemistry Research Scaffold and Design Focus

Oxetane (B1205548) Scaffolds in Rational Molecular Design

The deliberate inclusion of oxetane rings into molecular frameworks is a testament to their unique structural and electronic properties. acs.orgacs.org These small, polar heterocycles offer a range of advantages in drug design, from improving metabolic stability to fine-tuning receptor interactions. acs.orgnih.gov

Principles for Incorporation of Oxetanes into Molecular Frameworks

The integration of oxetanes into molecular structures is guided by several key principles. Their small size and polarity make them attractive for replacing gem-dimethyl or carbonyl groups, often leading to improved "drug-like" properties such as solubility. acs.org The inherent ring strain of oxetanes, while a factor in their reactivity, also contributes to their utility as stable motifs in medicinal chemistry when appropriately substituted. acs.orgresearchgate.net The introduction of an oxetane can influence the lipophilicity, metabolic stability, and basicity of nearby functional groups. acs.org

The synthesis of oxetane-containing compounds has seen significant advancements, with numerous methods developed for their creation and incorporation into larger molecules. acs.org These strategies range from the intramolecular cyclization of 1,3-diols to the functionalization of pre-existing oxetane building blocks. acs.orgmdpi.com

Role of Oxetane as a Conformational Constraint and Hydrogen-Bond Acceptor in Molecular Design

The oxetane ring serves a dual purpose in molecular design, acting as both a conformational constraint and a potent hydrogen-bond acceptor. acs.org The four-membered ring can lock flexible chains into more rigid conformations, which can be advantageous for optimizing binding to a biological target. acs.orgresearchgate.net This conformational rigidity can also lead to increased aqueous solubility and provides access to new areas of chemical space. acs.orgnih.gov

The oxygen atom within the oxetane ring, with its exposed lone pairs of electrons due to the strained C-O-C bond angle, is an excellent hydrogen-bond acceptor. acs.orgmdpi.com Oxetanes can form more effective hydrogen bonds than other cyclic ethers and can compete with many carbonyl groups in this regard. acs.org This hydrogen-bonding capability is a critical feature in modulating interactions with biological macromolecules. acs.orgnih.gov

Scaffold Hopping and Bioisosteric Replacement Strategies Utilizing Oxetane and Cyclopropyl (B3062369) Groups

Scaffold hopping and bioisosteric replacement are powerful strategies in drug discovery aimed at identifying novel chemical entities with improved properties. nih.govnih.govresearchgate.net The oxetane and cyclopropyl groups are frequently employed in these approaches.

Bioisosteric replacement involves substituting a functional group with another that has similar biological activity. nih.govresearchgate.net Oxetanes are often used as bioisosteres for gem-dimethyl and carbonyl groups. acs.orgresearchgate.net This substitution can lead to enhanced metabolic stability, increased three-dimensionality, and improved aqueous solubility while maintaining or improving biological activity. acs.orgnih.gov The cyclopropyl group, another small, strained ring, is also a common bioisostere and can be used to modulate the physicochemical properties of a molecule. nih.gov

Scaffold hopping involves replacing the core structure of a molecule with a different scaffold to explore new chemical space and obtain novel intellectual property. nih.govnih.gov Both oxetane and cyclopropyl moieties can be integral parts of new scaffolds generated through this process. nih.govresearchgate.net

| Strategy | Description | Key Advantages |

| Bioisosteric Replacement | Swapping one functional group for another with similar biological properties. nih.govresearchgate.net | Improve potency, reduce toxicity, enhance ADME properties. researchgate.net |

| Scaffold Hopping | Replacing the core molecular framework to access novel chemical space. nih.govnih.gov | Discover new intellectual property, overcome synthetic challenges. nih.gov |

N-(cyclopropylmethyl)amino-Oxetane Motif as a Privileged Scaffold in Research

The N-(cyclopropylmethyl)amino-oxetane motif has emerged as a "privileged scaffold"—a molecular framework that is capable of binding to multiple biological targets. ufrj.brnih.gov This particular combination of a cyclopropylmethyl group and an amino-oxetane has shown significant promise in various research areas. nih.gov

Design and Synthesis of Novel Heterocyclic Scaffolds from the N-(cyclopropylmethyl)oxetan-3-amine Core

The this compound core serves as a versatile starting point for the design and synthesis of a wide array of novel heterocyclic scaffolds. nih.gov The reactivity of the secondary amine allows for a variety of chemical transformations, enabling the construction of more complex molecular architectures.

Synthetic strategies often involve the coupling of this compound with various electrophiles to introduce diverse substituents. The inherent properties of the oxetane and cyclopropyl groups, such as their influence on conformation and physicochemical parameters, are leveraged in the design of these new scaffolds. acs.orglongdom.org

| Starting Material | Reaction Type | Product Class |

| This compound | Acylation | Amides |

| This compound | Sulfonylation | Sulfonamides |

| This compound | Reductive Amination | Substituted Amines |

| This compound | Buchwald-Hartwig Amination | N-Aryl Amines |

General Strategies for Modulating Molecular Interactions with Biological Macromolecules

By systematically modifying the substituents on the amine and the aromatic or heterocyclic systems attached to it, researchers can optimize the binding affinity and selectivity for a specific biological target. The conformational constraint imposed by the oxetane ring can also pre-organize the molecule into a bioactive conformation, leading to enhanced potency. acs.orgacs.org

Utilization of Oxetane-Derived Amino Acids in Peptidomimetic Design

The use of non-natural amino acids and peptide bond isosteres is a well-established strategy in medicinal chemistry to improve the therapeutic profiles of peptide-based drug candidates. Peptidomimetics, molecules that mimic the structure and function of natural peptides, are designed to overcome issues like poor metabolic stability and low bioavailability. warwick.ac.uk Within this field, the oxetane ring, a four-membered heterocycle containing an oxygen atom, has emerged as a valuable structural motif. acs.org

Oxetane-derived amino acids, where the oxetane ring is incorporated into the amino acid structure, are of particular interest. warwick.ac.ukacs.org One key approach involves using a 3-amino oxetane to replace a peptide bond. nih.gov This substitution creates a peptidomimetic that retains hydrogen bond donor and acceptor capabilities similar to the original amide bond but is resistant to cleavage by proteases. warwick.ac.uknih.gov The oxetane moiety is considered an attractive bioisosteric replacement for carbonyl groups, often enhancing metabolic stability and influencing physicochemical properties like lipophilicity and the basicity of nearby amines. warwick.ac.ukacs.org The development of synthetic routes, including solid-phase peptide synthesis (SPPS) strategies, has made it practical to incorporate these modified building blocks into peptide chains. nih.govscispace.com

Incorporation into Oligomers and Cyclic Peptides

The incorporation of oxetane-derived amino acids has been successfully demonstrated in the synthesis of both linear and cyclic oligopeptides. warwick.ac.ukacs.org These oxetane-modified peptides (OMPs) can be assembled using various synthetic methods, including the coupling of pre-formed, orthogonally protected dipeptide building blocks. scispace.comrsc.org This modular approach allows for the insertion of the oxetane modification at specific sites within a peptide sequence. scispace.com

A significant application of this methodology is in facilitating the macrocyclization of small peptides, a process that is often challenging due to conformational barriers. rsc.org The introduction of an oxetane unit into the linear peptide precursor can promote a conformational preorganization that brings the N- and C-termini closer together, thereby improving cyclization efficiency. rsc.org Studies have shown that for challenging tetra-, penta-, and hexapeptide cyclizations, the presence of an oxetane modification leads to marked improvements in the isolated yields of the cyclic products compared to unmodified peptides or those containing other turn-inducing elements like N-methylation. rsc.org

The effectiveness of the oxetane modification is dependent on its position within the peptide backbone. rsc.org Research on a model pentapeptide (LAGAY) demonstrated that while the oxetane-modified system consistently outperformed the standard peptide in cyclization yields, the greatest improvements were observed when the modification was located more centrally in the peptide chain. rsc.org

| Precursor Peptide Sequence (Modification in Bold) | Cyclization Yield (%) | Reference |

| H-Leu-Ala(Ox) -Gly-Ala-Tyr-OH | Higher than unmodified | rsc.org |

| H-Ala-Gly-Ala(Ox) -Tyr-Leu-OH | Higher than unmodified | rsc.org |

| H-Tyr-Leu-Ala(Ox) -Gly-Ala-OH | Higher than unmodified | rsc.org |

This table illustrates the general finding that oxetane incorporation enhances cyclization yields, with specific quantitative values varying based on the precise location and reaction conditions as detailed in the source study.

Influence on Secondary Structure and Conformational Preferences

The incorporation of an oxetane-based amino acid into a peptide backbone has a profound influence on its secondary structure and conformational preferences. warwick.ac.uknih.gov The rigid four-membered ring introduces specific geometric constraints that can alter local and global peptide conformation. warwick.ac.uk

One of the most significant effects is the induction of turns in the peptide backbone. rsc.org Direct experimental evidence from NMR studies, including the observation of specific nuclear Overhauser effect (NOE) signals (dNN(i, i+2) and dαN(i, i+2)), confirms that the oxetane modification promotes a turn structure in linear peptides. rsc.org This turn-inducing property is the primary reason for the enhanced macrocyclization efficiencies discussed previously. rsc.org

Conversely, when an oxetane modification is introduced into a well-defined α-helical peptide, it acts as a helix-breaker. nih.gov Studies using circular dichroism and NMR spectroscopy have shown that replacing a backbone carbonyl with a 3-amino oxetane leads to a significant loss of helicity. nih.gov Molecular dynamics simulations revealed that the modification introduces a kink in the helical axis, disrupts the characteristic (i, i+4) hydrogen bonding pattern of α-helices, and alters the dihedral angles of adjacent residues. nih.gov This disruption is attributed to the formation of new, short-range hydrogen bonds that are incompatible with the helical structure. nih.gov

| Structural Element | Effect of Oxetane Incorporation | Mechanism | Reference |

| Linear Peptides | Induces turn formation | Geometric constraints promote preorganization for cyclization. | rsc.org |

| α-Helical Peptides | Significant loss of helicity | Introduces a kink in the helical axis and disrupts the i, i+4 hydrogen bonding pattern. | nih.gov |

The Cyclopropylmethylamine as a Design Element in Bioactive Compound Research

The cyclopropylmethylamine moiety is another key structural element found in this compound. This group, particularly in the form of 2-phenylcyclopropylmethylamine (PCPMA), is recognized as a privileged scaffold in medicinal chemistry, especially for designing drugs targeting the central nervous system (CNS). nih.gov A privileged scaffold is a molecular framework that is capable of binding to multiple biological targets, making it a valuable starting point for drug discovery. nih.gov

The PCPMA backbone provides a unique and rigid spatial arrangement of an amino group and a phenyl ring, which has proven to be an effective template for developing ligands for aminergic G protein-coupled receptors (GPCRs) and transporters. nih.gov Numerous compounds containing the PCPMA scaffold have shown therapeutic potential for CNS disorders such as depression and schizophrenia. nih.gov

A common strategy in the design of bioactive compounds based on this scaffold is the targeted introduction of substituents, such as fluorine atoms, onto the phenyl ring. nih.gov Fluorination can modulate the electronic properties of the molecule and improve metabolic stability, leading to compounds with enhanced potency and selectivity. nih.gov For example, systematic structural optimization of PCPMA derivatives has led to the development of potent and selective serotonin (B10506) 2C (5-HT2C) receptor agonists with improved drug-like properties. nih.gov Further exploration has even involved incorporating fluorine into the cyclopropane (B1198618) ring itself to alter conformation, increase lipophilicity for better brain penetration, and block potential sites of metabolism. nih.gov

Retrosynthetic Analysis of N Cyclopropylmethyl Oxetan 3 Amine

Strategic Planning for Efficient Multi-Step Synthesis Pathways

Effective strategic planning involves evaluating the various retrosynthetic routes to select the one that is most efficient, cost-effective, and high-yielding. For N-(cyclopropylmethyl)oxetan-3-amine, the choice lies between building the C-N bond last or constructing the oxetane (B1205548) ring with the side chain already attached.

Route A: C-N Bond Formation as the Key Step

This convergent approach involves synthesizing or purchasing oxetan-3-amine (or a precursor like oxetan-3-one) and cyclopropylmethanamine (or cyclopropanecarbaldehyde) separately and then combining them in a final step.

Retrosynthesis:

Target: this compound

Disconnection (Reductive Amination): ⇒ Oxetan-3-one + Cyclopropylmethanamine

FGI (Oxetane): Oxetan-3-one can be prepared from the oxidation of oxetan-3-ol, which in turn can be synthesized from a suitable 1,3-diol precursor. acs.orgchemrxiv.org

Forward Synthesis:

The synthesis would involve the reaction of oxetan-3-one with cyclopropylmethanamine in the presence of a reducing agent like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). libretexts.org

Advantages: This route is highly convergent and often very efficient. Reductive amination is a robust and well-established reaction that typically gives high yields and avoids the problems of over-alkylation associated with direct alkylation of amines. libretexts.orgyoutube.com

Route B: Oxetane Ring Formation as the Key Step

This linear approach involves first synthesizing the full carbon-nitrogen backbone and then performing the ring-closing reaction to form the oxetane.

Retrosynthesis:

Target: this compound

Disconnection (C-O bond): ⇒ 2-((cyclopropylmethyl)amino)-3-hydroxypropyl tosylate (or similar)

Disconnection (C-N bond): ⇒ 2-amino-3-hydroxypropyl tosylate + Cyclopropylmethyl bromide

Forward Synthesis:

This route would require more steps to assemble the acyclic precursor and carefully manage protecting groups to ensure the correct cyclization occurs. For example, starting with epichlorohydrin (B41342), reaction with cyclopropylmethanamine would open the epoxide, followed by protection/deprotection steps and cyclization to form the oxetane ring.

Challenges: This linear synthesis is likely to be longer and less efficient than Route A. It requires careful control of chemoselectivity, especially when handling multifunctional intermediates. amazonaws.com

Given these considerations, a strategy based on the reductive amination of oxetan-3-one with cyclopropylmethanamine (Route A) represents the most efficient and strategically sound pathway for the synthesis of this compound.

Future Research Directions for N Cyclopropylmethyl Oxetan 3 Amine

Exploration of Unexplored Synthetic Pathways for N-(cyclopropylmethyl)oxetan-3-amine and its Analogs

While standard synthetic routes to N-substituted oxetan-3-amines likely involve reductive amination of oxetan-3-one or nucleophilic substitution on a 3-halooxetane, significant opportunities exist for developing novel and more efficient synthetic strategies.

Future research could focus on the following unexplored pathways:

Multi-component Reactions (MCRs): Designing a one-pot reaction that combines cyclopropylmethanamine, a three-carbon dielectrophile, and a suitable oxygen source could provide a highly convergent and atom-economical route to the target molecule.

Photochemical Methods: The Paternò-Büchi reaction, a photochemical [2+2] cycloaddition between a carbonyl compound and an alkene, could be explored. researchgate.net A potential route might involve the reaction of an appropriate alkene with an N-protected cyclopropylmethyl derivative.